3-Chloro-7-methylisoquinoline 3-Chloro-7-methylisoquinoline
Brand Name: Vulcanchem
CAS No.: 1033201-77-2
VCID: VC2534776
InChI: InChI=1S/C10H8ClN/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3
SMILES: CC1=CC2=CN=C(C=C2C=C1)Cl
Molecular Formula: C10H8ClN
Molecular Weight: 177.63 g/mol

3-Chloro-7-methylisoquinoline

CAS No.: 1033201-77-2

VCID: VC2534776

Molecular Formula: C10H8ClN

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-7-methylisoquinoline - 1033201-77-2

Description

3-Chloro-7-methylisoquinoline is an organic compound that belongs to the isoquinoline family, which is a subset of heterocyclic aromatic compounds. Isoquinolines are structurally similar to quinolines but differ in the position of the nitrogen atom within the aromatic ring system. The compound's molecular formula is C10H8ClNC_{10}H_8ClN, and it features a chlorine atom at the third position and a methyl group at the seventh position on the isoquinoline backbone.

This compound is of significant interest in pharmaceutical and chemical research due to its potential applications as a precursor in drug synthesis, as well as its biological activity.

Molecular Data

  • Molecular Formula: C10H8ClNC_{10}H_8ClN

  • Molecular Weight: 177.63 g/mol

  • Chemical Structure:

    • The compound consists of a bicyclic aromatic system with a nitrogen atom in the second ring.

    • A chlorine substituent is present at position 3, while a methyl group occupies position 7.

General Synthetic Approach

The synthesis of chloro-substituted isoquinolines often involves cyclization reactions or selective halogenation of isoquinoline derivatives:

  • Halogenation: Chlorination can be achieved using reagents like phosphorus pentachloride (PCl5_5) or thionyl chloride (SOCl2_2) under controlled conditions.

  • Cyclization Routes: Starting from substituted benzaldehydes and amines, Pomeranz–Fritsch or Bischler–Napieralski cyclization methods can yield isoquinolines with desired substitutions.

Example Reaction Scheme

A common route involves:

  • Methylation at the seventh position using methyl iodide (CH3ICH_3I) or dimethyl sulfate.

  • Chlorination at the third position using N-chlorosuccinimide (NCS) or similar reagents.

Pharmaceutical Relevance

Isoquinoline derivatives, including chloro-substituted ones, are widely studied for their pharmacological properties:

  • Antimalarial Activity:

    • Compounds structurally related to isoquinolines have demonstrated potent antiplasmodial activity against Plasmodium falciparum .

    • The chlorine substituent enhances lipophilicity and binding affinity to biological targets.

  • Anticancer Potential:

    • Isoquinolines are known to inhibit key enzymes like topoisomerases or kinases, making them candidates for cancer therapeutics .

    • Their ability to intercalate DNA adds to their cytotoxic potential.

Chemical Intermediary

Due to its reactive functional groups, 3-chloro-7-methylisoquinoline serves as a precursor for synthesizing more complex molecules, including:

  • Chiral ligands for asymmetric catalysis.

  • Advanced pharmaceutical agents through further functionalization.

Challenges and Limitations

  • Limited Solubility:

    • Poor aqueous solubility can limit bioavailability in pharmaceutical applications.

  • Synthetic Complexity:

    • Selective substitution at specific positions requires precise control over reaction conditions, which can increase production costs.

CAS No. 1033201-77-2
Product Name 3-Chloro-7-methylisoquinoline
Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
IUPAC Name 3-chloro-7-methylisoquinoline
Standard InChI InChI=1S/C10H8ClN/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3
Standard InChIKey OZGPSMOHOBPNJI-UHFFFAOYSA-N
SMILES CC1=CC2=CN=C(C=C2C=C1)Cl
Canonical SMILES CC1=CC2=CN=C(C=C2C=C1)Cl
PubChem Compound 21061717
Last Modified Aug 16 2023

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